molecular formula C10H11Cl2N3O3 B1460685 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea CAS No. 338395-28-1

1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea

Cat. No.: B1460685
CAS No.: 338395-28-1
M. Wt: 292.12 g/mol
InChI Key: KXRDHVNPUYEBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea involves several steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with methoxyamine to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea can be compared with other similar compounds, such as:

These similar compounds share some properties with this compound but may exhibit different biological activities and chemical reactivity due to variations in their molecular structures.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRDHVNPUYEBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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